molecular formula C19H23NO4 B5494143 N-(3,4-diethoxybenzyl)-2-phenoxyacetamide

N-(3,4-diethoxybenzyl)-2-phenoxyacetamide

Cat. No. B5494143
M. Wt: 329.4 g/mol
InChI Key: JYXPYMPBNSHGIA-UHFFFAOYSA-N
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Description

“N-(3,4-diethoxybenzyl)-2-phenoxyacetamide” is an organic compound containing functional groups such as ether, amide, and aromatic rings . The presence of these functional groups suggests that it could participate in a variety of chemical reactions.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography or NMR spectroscopy could be used to analyze the structure .


Chemical Reactions Analysis

This compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the amide group could participate in hydrolysis or condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. These could include its solubility, melting point, boiling point, and reactivity.

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other molecules or systems. Without specific information or context (such as whether this compound is intended to be a drug, a catalyst, etc.), it’s difficult to predict the mechanism of action .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. For example, if it has medicinal properties, future research could focus on drug development .

properties

IUPAC Name

N-[(3,4-diethoxyphenyl)methyl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO4/c1-3-22-17-11-10-15(12-18(17)23-4-2)13-20-19(21)14-24-16-8-6-5-7-9-16/h5-12H,3-4,13-14H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYXPYMPBNSHGIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)CNC(=O)COC2=CC=CC=C2)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-diethoxybenzyl)-2-phenoxyacetamide

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